molecular formula C21H25NO3 B6562811 N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide CAS No. 1091138-49-6

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide

Cat. No.: B6562811
CAS No.: 1091138-49-6
M. Wt: 339.4 g/mol
InChI Key: BETUPMPIRQTPGU-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran (oxane) core substituted with a 2-methoxyphenyl group and an N-linked 2,3-dimethylphenyl moiety.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-15-7-6-9-18(16(15)2)22-20(23)21(11-13-25-14-12-21)17-8-4-5-10-19(17)24-3/h4-10H,11-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETUPMPIRQTPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogues

Compound Name Structural Features Functional Groups Biological Use Key Properties
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)oxane-4-carboxamide Oxane core, 2-methoxyphenyl, 2,3-dimethylphenyl substituent Carboxamide, methoxy, methyl Not specified High lipophilicity (methyl groups); potential herbicidal activity via acetolactate synthase inhibition
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Benzamide core, 2,3-dichlorophenyl, ethoxymethoxy group Benzamide, ethoxymethoxy, chlorine Herbicide Chlorine enhances electrophilic reactivity; targets lipid biosynthesis
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Pyridinecarboxamide core, 2,4-difluorophenyl, trifluoromethyl phenoxy Pyridinecarboxamide, fluorine Herbicide Fluorine groups improve metabolic stability; inhibits carotenoid biosynthesis
N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (Mefluidide) Acetamide core, trifluoromethyl sulfonylamino group, dimethylphenyl Acetamide, sulfonylamino, trifluoromethyl Plant growth regulator Sulfonylamino group enhances soil mobility; inhibits cell division

Functional Group Analysis

  • Carboxamide vs. Benzamide/Pyridinecarboxamide : The target compound’s oxane carboxamide core may confer conformational rigidity compared to planar benzamide analogs like etobenzanid. Pyridinecarboxamides (e.g., diflufenican) introduce aromatic nitrogen, enhancing binding to enzymatic targets .
  • Substituent Effects :
    • Methoxy vs. Ethoxymethoxy : The 2-methoxyphenyl group in the target compound offers moderate electron-donating effects, while etobenzanid’s ethoxymethoxy group provides greater steric bulk and lipophilicity .
    • Methyl vs. Chlorine/Fluorine : Methyl groups increase lipophilicity and metabolic stability, whereas halogens (Cl, F) in analogs improve electrophilicity and target interaction .

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